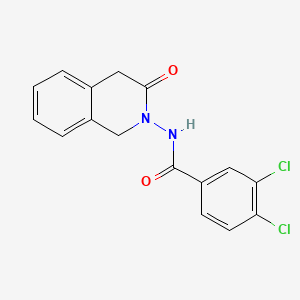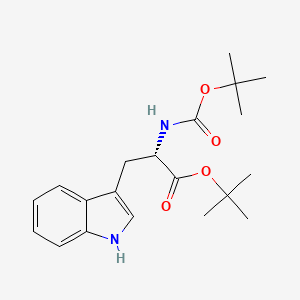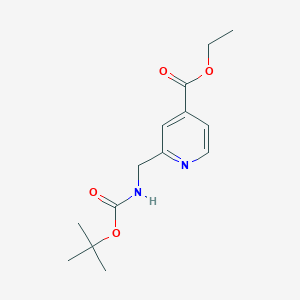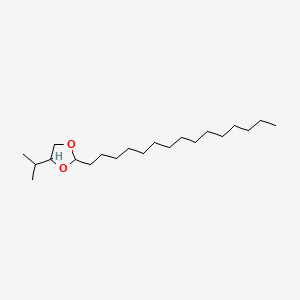
3,4-Dichloro-N-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide is a chemical compound with the molecular formula C16H12Cl2N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-oxo-1,4-dihydroisoquinoline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized as a research reagent in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl)-benzamide:
3,4-Dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide: Another similar compound with comparable properties and applications.
Uniqueness
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
39113-18-3 |
|---|---|
Molecular Formula |
C16H12Cl2N2O2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-6-5-11(7-14(13)18)16(22)19-20-9-12-4-2-1-3-10(12)8-15(20)21/h1-7H,8-9H2,(H,19,22) |
InChI Key |
XISZRDGMCUTRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=O)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















